4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde
Description
4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde is a substituted benzaldehyde derivative featuring a pyridinylthioether moiety at the 3-position and a methoxy group at the 4-position of the aromatic ring. Its structure allows for diverse reactivity, including condensation reactions (e.g., Claisen-Schmidt) to form chalcones or coordination with metal ions for catalytic or therapeutic applications .
Properties
IUPAC Name |
4-methoxy-3-(pyridin-2-ylsulfanylmethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-13-6-5-11(9-16)8-12(13)10-18-14-4-2-3-7-15-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIMAFXWOSZUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde typically involves the following steps:
Formation of the Pyridinylsulfanyl Intermediate: The initial step involves the reaction of pyridine-2-thiol with an appropriate alkylating agent to form the pyridinylsulfanyl intermediate.
Aldehyde Formation: The intermediate is then reacted with 4-methoxybenzaldehyde under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridinylsulfanyl group may also interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the benzaldehyde scaffold is critical for modulating physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Pyridinylthioether (original compound) balances electron density between the sulfur atom and aromatic ring, enabling nucleophilic and electrophilic reactivity. In contrast, nitro-pyrazole derivatives (e.g., CAS 956440-93-0) exhibit reduced electron density, altering reaction pathways .
- Biological Activity : Sulfonamide derivatives (e.g., 4-Methoxy-3-[(4-methylphenyl)sulfanyl]methyl analogs) show promise in enzyme inhibition, while imidazole-containing analogs may act as ligands for metalloenzymes .
Variations in the Methoxy Group Position
Isomeric benzaldehydes with shifted methoxy groups demonstrate distinct reactivity and applications:
Key Observations :
- Chalcone Synthesis: 4-Methoxy-3-(propargyloxy)benzaldehyde () forms chalcones with cytotoxic activity (e.g., IC₅₀ values ≤ 10 µM against MCF7 cells), outperforming non-propargylated analogs due to enhanced π-π stacking interactions .
- Coordination Chemistry : 3-Methoxy-4-nitrobenzyloxy derivatives form stable metal complexes, mimicking natural enzymes like manganese peroxidase .
Sulfur-Containing Analogs
Sulfur-based substituents influence redox activity and biological targeting:
Biological Activity
4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde is an organic compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol. This compound has garnered interest in biological research due to its potential antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound features a methoxy group and a pyridinylsulfanyl moiety, which contribute to its unique chemical reactivity and biological activity. Its structural characteristics allow it to interact with various biological targets, influencing multiple biochemical pathways.
The mechanism of action for this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can undergo reactions that modify protein function, while the pyridinylsulfanyl group may interact with metal ions, further influencing enzyme activity and cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on similar compounds revealed that derivatives with a pyridinylsulfanyl group showed enhanced antibacterial effects compared to their counterparts lacking this moiety .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The presence of the methoxy group may enhance its lipophilicity, facilitating better membrane penetration and bioavailability in cancer cells .
Case Studies
- Antimicrobial Efficacy : A comparative study on various benzaldehyde derivatives indicated that those containing sulfur groups demonstrated superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Cytotoxicity Assays : In assays involving human cancer cell lines (e.g., A431 and HT29), this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .
Data Table: Biological Activity Overview
| Activity Type | Target Organisms/Cells | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | MIC = 10 µg/mL | Disruption of cell wall synthesis |
| Anticancer | A431 (human epidermoid carcinoma) | IC50 = 12 µM | Inhibition of cell proliferation |
| Anticancer | HT29 (human colorectal carcinoma) | IC50 = 15 µM | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
